(R)-3-Hydroxytetradecanoic acid

Catalog No.
S622000
CAS No.
28715-21-1
M.F
C14H28O3
M. Wt
244.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Hydroxytetradecanoic acid

CAS Number

28715-21-1

Product Name

(R)-3-Hydroxytetradecanoic acid

IUPAC Name

(3R)-3-hydroxytetradecanoic acid

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1

InChI Key

ATRNZOYKSNPPBF-CYBMUJFWSA-N

SMILES

CCCCCCCCCCCC(CC(=O)O)O

Synonyms

(R)-3-Hydroxytetradecanoic Acid; (3R)-3-Hydroxy-tetradecanoic Acid; D-3-Hydroxytetradecanoic Acid;

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O)O

Fatty Acid Biosynthesis:

(R)-3-Hydroxytetradecanoic acid serves as an intermediate in the biosynthesis of long-chain fatty acids. These fatty acids are essential cellular components and play various roles in the body, including energy storage, cell membrane structure, and signaling. Studies have investigated the enzymes involved in the conversion of (R)-3-hydroxytetradecanoic acid to other fatty acids, aiming to understand the regulation of fatty acid biosynthesis and its potential implications for human health. [Source: National Institutes of Health, Human Metabolome Database - ]

Bacterial Studies:

(R)-3-Hydroxytetradecanoic acid has been found in certain bacterial strains, including Escherichia coli. Researchers have studied its presence and function in these bacteria, including its potential role in bacterial cell wall structure and interaction with the immune system. [Source: National Center for Biotechnology Information, PubChem - ]

(R)-3-Hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a long-chain fatty acid with the chemical formula C₁₄H₂₈O₃. It is characterized by a hydroxyl group at the third carbon of the tetradecanoic acid chain, which imparts unique properties compared to its non-hydroxylated counterparts. This compound serves as an intermediate in the biosynthesis of fatty acids and is predominantly synthesized in human liver, adipose tissue, and mammary glands during lactation .

(R)-3-Hydroxytetradecanoic acid acts as an intermediate step in the fatty acid biosynthesis pathway. It is formed from a ketoacyl precursor (3-Oxo-tetradecanoic acid) through reduction by an enzyme (3-oxoacyl-ACP reductase) []. This reduction step introduces a hydroxyl group and is essential for the subsequent elongation of the fatty acid chain [].

  • To have low to moderate toxicity [].
  • To be non-flammable under normal conditions [].
  • To be relatively stable at room temperature [].
. It is primarily generated from 3-oxo-tetradecanoic acid through the action of fatty-acid synthase and 3-oxoacyl-acyl-carrier-protein reductase, enzymes that facilitate the reduction and elongation of fatty acids . The compound can also undergo esterification reactions to form esters with alcohols, which are important for lipid metabolism and storage.

This compound exhibits significant biological activity, particularly in inflammatory responses. It has been implicated in LPS-independent pathways that trigger inflammation via mechanisms involving Toll-like receptors (TLRs) and subsequent activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways . Additionally, (R)-3-hydroxytetradecanoic acid plays a role in modulating cytokine secretion and activating the NLRP3 inflammasome, contributing to various immune responses .

Several methods have been developed for synthesizing (R)-3-hydroxytetradecanoic acid:

  • Biochemical Synthesis: Utilizing microbial fermentation processes where specific strains produce the compound as a metabolic byproduct.
  • Chemical Synthesis: A notable method involves the use of (R)-oxirane acetic acid ethyl ester as a precursor, which undergoes multiple steps including reduction and hydrolysis to yield (R)-3-hydroxytetradecanoic acid efficiently .
  • Enantioselective Synthesis: Techniques have been developed to produce enantiomerically pure forms of this compound through asymmetric synthesis strategies .

(R)-3-Hydroxytetradecanoic acid has various applications across multiple fields:

  • Pharmaceuticals: It is studied for its potential anti-inflammatory properties and may serve as a lead compound in drug development targeting inflammatory diseases.
  • Biotechnology: The compound is utilized in metabolic engineering to enhance fatty acid production in microorganisms.
  • Nutraceuticals: Its role in human metabolism makes it a candidate for dietary supplements aimed at improving metabolic health.

Interaction studies have shown that (R)-3-hydroxytetradecanoic acid interacts with several biological receptors and proteins:

  • Toll-like Receptors: It binds to TLR6 and CD86, promoting inflammation in monocytes and macrophages .
  • Iron Transport: The compound is involved in iron uptake mechanisms by forming complexes with ferrichrome, facilitating iron transport across bacterial membranes .
  • Cytokine Modulation: It influences cytokine profiles by activating NF-kB pathways, leading to increased secretion of pro-inflammatory cytokines .

(R)-3-Hydroxytetradecanoic acid shares structural similarities with other hydroxylated fatty acids. Below is a comparison with similar compounds:

Compound NameChemical FormulaKey Features
3-Hydroxytetradecanoic AcidC₁₄H₂₈O₃Non-chiral form; lacks specific biological activity
(S)-3-Hydroxytetradecanoic AcidC₁₄H₂₈O₃Enantiomer with different biological properties
Myristic AcidC₁₄H₂₈O₂Saturated fatty acid; no hydroxyl group
Palmitoleic AcidC₁₆H₃₂O₂Monounsaturated fatty acid; longer carbon chain

The uniqueness of (R)-3-hydroxytetradecanoic acid lies in its specific stereochemistry at the third carbon position, conferring distinct biological activities that are not present in its non-hydroxylated or differently configured counterparts. Its involvement in inflammatory pathways further sets it apart from other fatty acids.

Physical Description

Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

244.20384475 g/mol

Monoisotopic Mass

244.20384475 g/mol

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

UNII

R7C245Y68X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

28715-21-1

Wikipedia

(3R)-3-hydroxymyristic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-09-14

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